molecular formula C7H17NO2 B3320321 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL CAS No. 123119-86-8

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL

Cat. No.: B3320321
CAS No.: 123119-86-8
M. Wt: 147.22 g/mol
InChI Key: RJASLUHIBPFIPK-UHFFFAOYSA-N
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Description

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-ol is a secondary alcohol with a branched ethoxy-amine substituent. Its structure comprises an ethan-1-ol backbone modified at the 2-position by an ethoxy group bearing an ethyl(methyl)amino moiety. This compound is of interest in pharmaceutical and organic synthesis due to its polar, amphiphilic nature, which enhances solubility in both aqueous and organic solvents.

Properties

IUPAC Name

2-[2-[ethyl(methyl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-8(2)4-6-10-7-5-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASLUHIBPFIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL typically involves the reaction of ethyl(methyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{Ethyl(methyl)amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL involves its interaction with various molecular targets. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-ol with structurally related ethan-1-ol derivatives, emphasizing differences in substituents, physicochemical properties, and applications.

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Properties Applications Toxicity/Safety
This compound (Target) Ethanol backbone with ethyl(methyl)amino-ethoxy substitution C₇H₁₇NO₂ 147.22 High polarity due to tertiary amine; likely miscible in polar solvents. Pharmaceutical intermediate, ligand in coordination chemistry. Expected skin/eye irritation (similar to tertiary amines) .
YTK-A76 (2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) Ethanol backbone with benzyl-protected aminophenoxy substitution C₂₉H₃₃NO₄ 459.58 Low water solubility due to aromatic groups; solid at room temperature. Intermediate in drug synthesis (e.g., kinase inhibitors). Limited toxicity data; handle with standard amine precautions.
2-(2-Methoxyethoxy)ethanol Ethanol backbone with methoxy-ethoxy substitution C₅H₁₂O₃ 120.15 Hygroscopic liquid; ρ = 1.027 g/cm³, η = 4.1 mPa·s (25°C) . Solvent in coatings, inks, and electronics. GHS08 hazard (reproductive toxicity); avoid inhalation .
1-(4-(2-[Methyl(2-pyridinyl)amino]ethoxy)phenyl)-1-ethanol Ethanol backbone with pyridinyl-methylamino-ethoxy substitution C₁₆H₂₀N₂O₂ 272.34 Enhanced hydrogen bonding due to pyridine; moderate solubility in DMSO. Potential bioactive scaffold (e.g., kinase inhibitors). No explicit data; assume reactivity akin to aromatic amines.
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol Ethanol backbone with methoxy-ethoxy and p-tolyl substitution C₁₂H₁₈O₃ 210.27 Crystalline solid; hydrophobic due to p-tolyl group. Pharmaceutical intermediate (e.g., antitumor agents). Not classified; handle as irritant.

Key Research Findings and Trends

Synthetic Flexibility: Ethoxy-ethanol derivatives are often synthesized via nucleophilic substitution (e.g., using 2-(2-aminoethoxy)ethanol as a precursor) or reductive amination, as seen in YTK-A76 synthesis . The target compound likely follows similar pathways.

Thermophysical Properties: Methoxy-substituted analogs like 2-(2-methoxyethoxy)ethanol exhibit lower viscosity (η = 4.1 mPa·s) compared to amino-substituted derivatives, which may have higher viscosity due to intermolecular hydrogen bonding .

Toxicity Profile: Amino-ethoxy derivatives generally pose higher risks of irritation or systemic toxicity compared to methoxy analogs. For example, 2-(2-methoxyethoxy)ethanol is classified under GHS08 for reproductive toxicity, while tertiary amines (e.g., ethyl(methyl)amino groups) may cause acute dermal irritation .

Pharmaceutical Relevance: Compounds with aromatic or heterocyclic substituents (e.g., YTK-A76, pyridinyl derivatives) are prioritized in drug discovery for their bioactivity, whereas simpler alkylamino derivatives serve as solubilizing agents or intermediates .

Biological Activity

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL, also known as AEEA (2-aminoethoxyethanol), is a compound characterized by its unique molecular structure, which includes an amino group and ethylene glycol moieties. This structural configuration enhances its solubility and reactivity, making it a candidate for various biological applications.

  • Molecular Formula : C9H22N2O2
  • Molecular Weight : Approximately 190.29 g/mol
  • Boiling Point : 254-259 °C
  • Density : About 0.95 g/cm³

These properties suggest that AEEA has potential applications in pharmaceuticals and biotechnology due to its favorable physical characteristics.

Antioxidant and Antibacterial Properties

Research indicates that compounds similar to AEEA exhibit significant biological activities, particularly in antioxidant and antibacterial domains. For instance, studies have shown that derivatives of aminoethyl compounds can possess notable antibacterial properties against various bacteria, including Gram-positive and Gram-negative strains .

Case Study: Antioxidant Activity

In a study evaluating the antioxidant potential of extracts containing similar compounds, various assays such as DPPH and reducing power assays were employed. These assays demonstrated the ability of certain extracts to stabilize free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

While specific mechanisms for AEEA remain underexplored, the presence of amino groups in similar compounds often correlates with enhanced interactions with biological systems. These interactions may include:

  • Enzyme Inhibition : Compounds with amino groups can act as enzyme inhibitors, affecting metabolic pathways.
  • Complexation : The ability to form complexes with metal ions or other biomolecules can enhance the bioavailability of therapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of AEEA can be compared with other structurally similar compounds. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaBiological Activity
2-(Dimethylamino)ethanolC4H11NSolvent; mild antibacterial properties
2-(Aminoethyl)morpholineC6H14N2OExhibits diverse biological activities
3-(Aminopropyl)triethoxysilaneC11H27NUsed in surface modification; antibacterial

This comparison highlights the unique attributes of AEEA, particularly its enhanced solubility and potential for therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. Notably, one common approach involves the alkylation of 2-aminoethanol with ethyl bromide in the presence of a base, followed by purification processes to yield the final product .

Summary of Synthesis Steps:

  • Starting Material : 2-aminoethanol
  • Reagent : Ethyl bromide
  • Catalyst/Base : Sodium hydride or potassium carbonate
  • Purification : Filtration and distillation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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